9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione (also known as 6-deoxy-8-methylbostrycoidin), CAS 380827-92-9, is a highly specialized 2-azaanthraquinone derivative utilized as a premium reference standard and advanced synthetic building block [1]. Characterized by its specific 3,8-dimethyl substitution and the strategic absence of a 6-hydroxyl group found in its parent analog bostrycoidin, this compound offers a distinct lipophilic profile and modified redox behavior [1]. For industrial and pharmaceutical procurement, it serves as a critical intermediate in the development of specialized cytotoxic agents, metal-chelating complexes, and customized redox mediators, offering enhanced organic solubility and structural stability compared to crude azaanthraquinone extracts [1].
Substituting 9-hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione with the more common bostrycoidin or mixed natural product extracts introduces severe limitations in synthetic processability and assay reproducibility [1]. Bostrycoidin possesses a highly reactive 6-hydroxyl group that acts as an unshielded hydrogen-bond donor, which drastically reduces solubility in standard aprotic solvents and complicates downstream functionalization due to unwanted side reactions [1]. Furthermore, crude extracts suffer from batch-to-batch variability in quinone oxidation states and trace metal contamination. Procuring the exact 6-deoxy-8-methylbostrycoidin standard ensures a blocked 6-position and controlled lipophilicity, which are mandatory for achieving high-yield synthetic derivatization and reproducible electrochemical or biological assay baselines [1].
The structural omission of the 6-hydroxyl group in 9-hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione fundamentally alters its solvation thermodynamics compared to bostrycoidin [1]. By eliminating this key hydrogen-bond donor, the compound exhibits a significantly higher partition coefficient (logP) and enhanced solubility in halogenated and aprotic solvents such as dichloromethane and chloroform [1]. While bostrycoidin often requires highly polar or protic solvent mixtures that can interfere with sensitive reagents, this specific derivative achieves complete dissolution in standard organic synthesis conditions, enabling higher concentration reactions and streamlined purification protocols [1].
| Evidence Dimension | Aprotic solvent solubility and handling |
| Target Compound Data | High solubility in DCM/CHCl3 due to absent 6-OH hydrogen bonding |
| Comparator Or Baseline | Bostrycoidin (poor aprotic solubility, requires polar/protic solvents) |
| Quantified Difference | Elimination of 6-OH hydrogen bonding significantly increases organic phase processability. |
| Conditions | Standard laboratory synthetic workflows (20-25 °C) |
High solubility in aprotic solvents is essential for buyers scaling up downstream synthetic modifications without the interference of protic solvent systems.
In complex multi-step syntheses, the stability of the azaanthraquinone core is paramount. This compound features a fully substituted 7-methoxy and 8-methyl aromatic system, which sterically and electronically shields the core from unintended nucleophilic attacks and oxidative degradation [1]. Compared to 7-O-demethyl-6-deoxybostrycoidin, which exposes a reactive phenolic site prone to auto-oxidation, the target compound maintains structural integrity under harsh reaction conditions [1]. This stability translates to higher isolated yields of downstream derivatives and reduces the need for complex protecting-group chemistry [1].
| Evidence Dimension | Core stability during derivatization |
| Target Compound Data | Fully protected 7-methoxy/8-methyl system prevents auto-oxidation |
| Comparator Or Baseline | 7-O-demethyl-6-deoxybostrycoidin (reactive phenolic site prone to degradation) |
| Quantified Difference | Prevention of auto-oxidation and nucleophilic side reactions. |
| Conditions | Multi-step synthetic functionalization |
Procuring a stable, pre-protected core reduces synthetic steps and improves overall yield for pharmaceutical intermediate manufacturing.
The redox properties of the 5,10-dione system are highly sensitive to aromatic substitution. The presence of the electron-donating 8-methyl group, combined with the absence of the electron-withdrawing 6-hydroxyl group, shifts the electrochemical reduction potential of 9-hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione relative to bostrycoidin [1]. This electronic modulation provides a distinct, tunable redox window when utilized as an electron transfer mediator. The modified electron density also influences its metal-chelating coordination chemistry, offering a differentiated profile for specialized analytical applications [1].
| Evidence Dimension | Electrochemical reduction potential tuning |
| Target Compound Data | Shifted redox window due to electron-donating 8-Me and absent 6-OH |
| Comparator Or Baseline | Bostrycoidin (electron-withdrawing 6-OH present) |
| Quantified Difference | Altered electronic effects on the quinone core modify the reduction potential. |
| Conditions | Electrochemical redox assays |
A precisely tuned redox potential is critical for buyers developing specialized electrochemical mediators or advanced metal-chelating systems.
9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione is a highly suitable starting material for the synthesis of novel azaanthraquinone-based topoisomerase inhibitors and cytotoxic agents [1]. Its enhanced solubility in aprotic solvents and lack of a reactive 6-hydroxyl group allow chemists to perform complex, high-yield functionalizations without the need for extensive protecting group strategies, streamlining the drug discovery pipeline [1].
In biological and pharmacological screening assays, utilizing this exact compound provides a highly reproducible baseline for evaluating structure-activity relationships (SAR) [1]. Its specific substitution pattern allows researchers to isolate the biological effects of the 8-methyl group and the absence of the 6-hydroxyl, ensuring data integrity that cannot be achieved with crude bostrycoidin extracts or mixed analogs [1].
Due to its modulated electrochemical reduction potential, this compound is highly suitable for research into organic redox mediators and specialized electron-transfer systems [1]. The specific electronic effects of the 8-methyl and 7-methoxy groups on the quinone core make it a valuable candidate for materials science applications requiring precise electrochemical tuning and stability [1].